N-[3-(3-fluorophenyl)cyclobutyl]-4-(2-hydroxy-2-methylpropyl)-3-methylpiperazine-1-carboxamide
Description
N-[3-(3-fluorophenyl)cyclobutyl]-4-(2-hydroxy-2-methylpropyl)-3-methylpiperazine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutyl ring substituted with a fluorophenyl group, a piperazine ring, and a carboxamide functional group. Its unique structure makes it an interesting subject for study in organic chemistry and related disciplines.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)cyclobutyl]-4-(2-hydroxy-2-methylpropyl)-3-methylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O2/c1-14-12-23(7-8-24(14)13-20(2,3)26)19(25)22-18-10-16(11-18)15-5-4-6-17(21)9-15/h4-6,9,14,16,18,26H,7-8,10-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVMMOXTHDUQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC(C)(C)O)C(=O)NC2CC(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-fluorophenyl)cyclobutyl]-4-(2-hydroxy-2-methylpropyl)-3-methylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclobutyl ring with the fluorophenyl substitution. This can be achieved through a series of reactions including cyclization and halogenation.
Next, the piperazine ring is introduced through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group, which can be accomplished using standard amide coupling reagents such as carbodiimides or phosphonium salts under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-fluorophenyl)cyclobutyl]-4-(2-hydroxy-2-methylpropyl)-3-methylpiperazine-1-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or DMP.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Electrophiles such as halogens, nitrating agents
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group
Reduction: Formation of an amine from the carboxamide group
Substitution: Various substituted derivatives of the fluorophenyl group
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[3-(3-fluorophenyl)cyclobutyl]-4-(2-hydroxy-2-methylpropyl)-3-methylpiperazine-1-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study using techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
N-[3-(3-fluorophenyl)cyclobutyl]-4-(2-hydroxy-2-methylpropyl)-3-methylpiperazine-1-carboxamide can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:
- N-[3-(4-fluorophenyl)cyclobutyl]-4-(2-hydroxy-2-methylpropyl)-3-methylpiperazine-1-carboxamide
- N-[3-(3-chlorophenyl)cyclobutyl]-4-(2-hydroxy-2-methylpropyl)-3-methylpiperazine-1-carboxamide
These compounds share the cyclobutyl and piperazine rings but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect the compound’s reactivity, biological activity, and overall properties, making each compound unique in its own right.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
